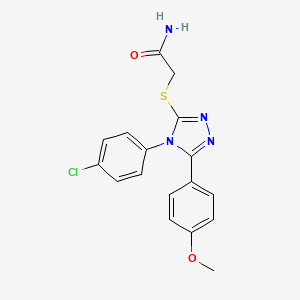

2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a 4-chlorophenyl group at position 4 and a 4-methoxyphenyl group at position 5 of the triazole ring. A thioether linkage connects the triazole core to an acetamide moiety. Its molecular formula is C₁₇H₁₄ClN₅O₂S, with a molecular weight of 403.84 g/mol. The structural combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents suggests a balance of lipophilicity and polarity, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-24-14-8-2-11(3-9-14)16-20-21-17(25-10-15(19)23)22(16)13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPCEHZJKZWIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorophenyl or methoxyphenyl groups with other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

- Antifungal Activity : The triazole moiety in the compound contributes to its antifungal properties. Triazoles are widely used in treating fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, essential for ergosterol synthesis in fungi. Studies have shown that compounds with similar structures exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species .

- Anticancer Potential : Research indicates that compounds containing triazole rings can exhibit anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. A study demonstrated that similar triazole derivatives showed significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications for this compound .

- Antimicrobial Properties : Beyond antifungal effects, the compound has shown broad-spectrum antimicrobial activity. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for developing new antibiotics .

Agricultural Applications

- Fungicides : The antifungal properties of this compound can be harnessed in agriculture as a fungicide. Triazole-based fungicides are commonly used to protect crops from fungal diseases, enhancing yield and quality. The specific structure of this compound may provide advantages over existing fungicides in terms of efficacy and resistance management .

- Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators, influencing plant development and stress responses. This application could be particularly beneficial in improving crop resilience under adverse environmental conditions .

Case Studies

- Study on Antifungal Efficacy : A recent study evaluated the antifungal activity of several triazole derivatives, including those similar to the target compound. Results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity against resistant fungal strains, highlighting the potential of this compound in developing new antifungal agents .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that triazole derivatives could significantly reduce cell viability through apoptotic mechanisms. This suggests promising avenues for further research into the anticancer properties of 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide .

Mechanism of Action

The mechanism of action of 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituent patterns. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and binding to hydrophobic pockets but may reduce solubility. For example, trifluoromethyl-substituted triazoles (e.g., compounds in ) show higher metabolic stability but lower aqueous solubility .

- The 4-methoxyphenyl group in the target compound likely enhances membrane permeability compared to nitro or trifluoromethyl analogues .

- Heterocyclic Substituents (e.g., pyridinyl) : Increase receptor selectivity, as seen in VUAA1 and OLC15, which target insect olfactory receptors .

Biological Activity

2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including the presence of a triazole ring and a thioacetamide moiety, contribute to its diverse biological properties.

Chemical Structure

The molecular formula of 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is C24H19ClN4O4S. The compound features:

- A triazole ring which is known for its biological activity.

- Chlorophenyl and methoxyphenyl substituents that enhance its pharmacological profile.

Anticancer Activity

Research indicates that compounds with a triazole scaffold exhibit significant anticancer properties. In vitro studies have shown that 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrates cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound has been tested against human colon cancer (HCT 116) cells, showing IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains and fungi:

- Minimum Inhibitory Concentration (MIC) tests revealed that the compound exhibits significant antibacterial effects against pathogens like E. coli and K. pneumoniae, with MIC values in the low microgram range .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

- Enzyme Inhibition : It is believed to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammation and cancer progression .

- Signaling Pathways : Molecular docking studies suggest that it may interfere with tyrosine kinases involved in cell proliferation and survival, making it a candidate for further development in cancer therapy .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in treating various conditions:

- Anticancer Efficacy : A study involving various triazole derivatives demonstrated that those with similar structural characteristics to 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibited significant anticancer activity with IC50 values ranging from 1 µM to 10 µM against different cancer cell lines .

- Antimicrobial Studies : Another study reported that derivatives of triazole showed promising results against Mycobacterium tuberculosis, indicating potential for treating resistant strains .

Comparative Analysis

The following table summarizes the biological activities of 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide compared to other known compounds:

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-triazole)) | <10 | <50 |

| Doxorubicin | <5 | N/A |

| Rifampicin | N/A | <0.5 |

Q & A

Basic Question: What are the standard synthetic protocols for preparing 2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. A common approach includes:

Cyclization : Condensation of substituted hydrazines with thiourea derivatives under reflux conditions to form the triazole ring.

Thioether Formation : Reaction of the triazole-3-thiol intermediate with chloroacetamide in the presence of a base (e.g., NaOH) in ethanol or DMF, monitored via Thin Layer Chromatography (TLC) to confirm completion .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product. Reaction yields and purity are verified using NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC .

Basic Question: How is the compound characterized for structural confirmation and purity assessment?

Methodological Answer:

Structural confirmation relies on:

- Spectroscopy : <sup>1</sup>H NMR (to confirm aromatic protons, methoxy, and acetamide groups) and IR (to identify thioether and carbonyl stretches) .

- Chromatography : HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases) to assess purity (>95%) and identify impurities .

- Elemental Analysis : Quantifying C, H, N, and S content to validate molecular composition .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variations in substituent positions, assay conditions, or impurity profiles. Strategies include:

- Comparative Structural Analysis : Use X-ray crystallography or computational modeling (DFT) to verify substituent effects on bioactivity .

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and incubation times) .

- Impurity Profiling : Quantify by-products (e.g., hydrolyzed or oxidized derivatives) using LC-MS to rule out confounding effects .

Advanced Question: What methodologies are used to study the thermodynamic stability and chromatographic behavior of this compound?

Methodological Answer:

Hydrophilic interaction liquid chromatography (HILIC) is employed to study retention behavior under varying temperatures. Key steps:

Temperature-Dependent Retention : Measure retention factors (k) at 25–60°C to calculate thermodynamic parameters (ΔH°, ΔS°) .

Mobile Phase Optimization : Adjust buffer pH (3.0–7.0) and acetonitrile content to optimize separation from impurities .

Mass Spectrometry Coupling : Confirm peak identity and degradation products under stress conditions (e.g., heat, light) .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with skin due to potential irritancy .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers optimize reaction conditions to improve yield and scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, refluxing in DMF with K2CO3 increases thioether formation efficiency .

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

- Green Chemistry Approaches : Substitute ethanol for DMF to reduce environmental impact while maintaining yield .

Advanced Question: What strategies are used to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Biological Fluids : Incubate in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Metabolite Identification : Use liver microsome assays with LC-MS/MS to detect phase I/II metabolites .

- Radical Stability Tests : Assess antiradical activity via DPPH/ABTS assays; note that carboxylate salts may reduce activity compared to free acids .

Advanced Question: How do structural modifications (e.g., substituent variations) influence biological activity?

Methodological Answer:

-

SAR Studies : Synthesize analogs with substituents (e.g., ethoxy instead of methoxy) and compare bioactivity. For example:

Substituent Position Activity (IC50, μM) Reference 4-Methoxy 12.3 (Anticancer) 4-Ethoxy 8.7 (Anticancer) -

Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., EGFR or CYP450) .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile:0.1% formic acid) for separation; LOD ≈ 0.1 μg/mL .

- LC-MS/MS : MRM mode with ESI+ ionization for high sensitivity in biological samples .

- Validation : Follow ICH guidelines for linearity (R<sup>2</sup> > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Advanced Question: How can researchers address challenges in impurity profiling during synthesis?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradation products .

- Synthetic By-Product Identification : Use preparative TLC to isolate impurities, followed by NMR and HRMS for structural elucidation .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to minimize impurity formation during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.